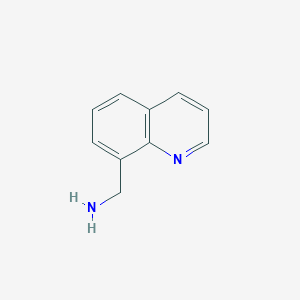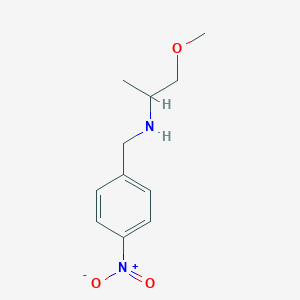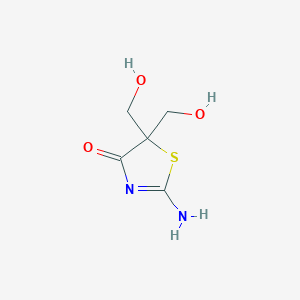
Quinolin-8-ylméthanamine
Vue d'ensemble
Description
Quinolin-8-ylmethanamine, also known as 8-quinolinylmethanamine, is an organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolin-8-ylmethanamine is known for its applications in organic synthesis and coordination chemistry due to its unique structural properties .
Applications De Recherche Scientifique
Quinolin-8-ylmethanamine has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinolin-8-ylmethanamine can be synthesized through various methods. One common approach involves the reduction of 8-nitroquinoline using stannous chloride dihydrate in ethanol, followed by the reaction with formaldehyde and ammonium chloride . Another method includes the use of propargylated aromatic ortho-diamines in the presence of main group metal Lewis acids such as stannic chloride or indium (III) chloride .
Industrial Production Methods
Industrial production of quinolin-8-ylmethanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted quinoline compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine-substituted quinolines, and other heterocyclic compounds .
Mécanisme D'action
The mechanism of action of quinolin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can influence various biochemical processes. In medicinal chemistry, its derivatives have been shown to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Quinolin-8-ylmethanamine can be compared with other similar compounds such as:
Quinoline: The parent compound, which lacks the methanamine group.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
Quinolin-8-amine: An isomer with an amine group directly attached to the quinoline ring.
Uniqueness
Quinolin-8-ylmethanamine is unique due to its methanamine group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for the formation of a wide range of derivatives with diverse applications in various fields .
Propriétés
IUPAC Name |
quinolin-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCQDOJDTZBLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567918 | |
| Record name | 1-(Quinolin-8-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15402-71-8 | |
| Record name | 1-(Quinolin-8-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-8-yl-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to Quinolin-8-ylmethanamine derivatives?
A1: Several research groups have explored the synthesis of Quinolin-8-ylmethanamine derivatives, primarily focusing on C(sp3)-H functionalization of 8-methylquinolines. Here are three notable approaches:
- Rhodium(III)-catalyzed C(sp3)-H amination: This method utilizes a cationic rhodium catalyst, lithium acetate, and lithium carbonate to facilitate the reaction between 8-methylquinolines and azodicarboxylates, leading to the formation of Quinolin-8-ylmethanamine derivatives [].
- Copper-catalyzed C-H amidation: This approach employs a copper catalyst and N-fluoroarylsulfonimides to achieve the amidation of 8-methylquinolines via C(sp3)-H activation. This method offers high functional group tolerance and avoids the need for additional oxidants [].
- Ruthenium(II)-catalyzed amidation: Researchers have also successfully employed a ruthenium(II) catalyst, specifically [(p-cymene)RuCl2]2, to catalyze the amidation reaction between 8-methylquinolines and azides. This method provides an efficient route to Quinolin-8-ylmethanamines under mild conditions [].
Q2: Has the biological activity of Quinolin-8-ylmethanamines been investigated?
A: Yes, at least one study has explored the cytotoxic potential of synthesized Quinolin-8-ylmethanamine derivatives []. Researchers evaluated these compounds for their in vitro cytotoxicity against two human cancer cell lines:
Q3: Are there any insights into the mechanism of these catalytic reactions?
A: The research on Rhodium(III)-catalyzed amidation provides some insight into the reaction mechanism. In this study, scientists were able to isolate and characterize a five-membered rhodacycle intermediate []. This finding suggests that the reaction proceeds through a C-H activation step facilitated by the rhodium catalyst, followed by the insertion of the azide group and subsequent reductive elimination to yield the final Quinolin-8-ylmethanamine product. Further mechanistic studies could provide a more detailed understanding of these reactions and inform the development of more efficient and selective catalysts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)











